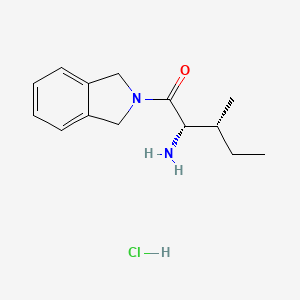

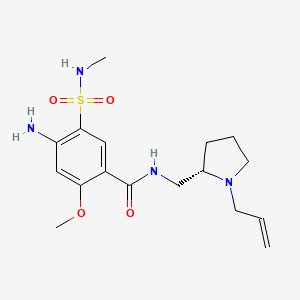

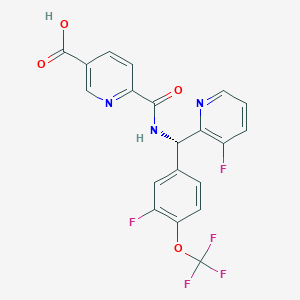

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG-333 is a potent and selective TRPM8 antagonist for the treatment of migraine. AMG-333 was well-tolerated in 28 day rat and dog preclinical safety studies and advanced to Phase 1 human clinical trials.

科学的研究の応用

TRPM8 Ion Channel Blocker

AMG-333 is a drug that acts as a potent and selective blocker of the TRPM8 ion channel . The TRPM8 ion channel is the main receptor responsible for the sensation of cold .

Potential Treatment for Migraine

AMG-333 was developed as a potential treatment for migraine . Migraines are a type of headache characterized by severe pain, and they can be debilitating. By blocking the TRPM8 ion channel, AMG-333 could potentially alleviate the symptoms of migraines .

Selective for TRPM8

AMG-333 is selective for TRPM8 over other TRP channels such as TRPV1, TRPV3, TRPV4, and TRPA1 . This selectivity could make AMG-333 a more targeted treatment option for conditions related to the TRPM8 ion channel .

Behavioral Marker of Cold Sensation

AMG-333 has been shown to decrease wet-dog shakes, a behavioral marker of cold sensation, in rats . This suggests that AMG-333 could potentially be used in research to better understand the mechanisms of cold sensation .

Pharmacokinetics and Pharmacodynamics

There have been studies conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG-333 in healthy subjects and subjects with migraines . These studies are crucial in determining the dosage and potential side effects of AMG-333 .

Clinical Trials

AMG-333 has undergone clinical trials to further investigate its potential as a treatment for migraines . The results of these trials could provide valuable information about the effectiveness and safety of AMG-333 .

作用機序

Target of Action

The primary target of (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid, also known as AMG 333, is the TRPM8 ion channel . This channel is the main receptor responsible for the sensation of cold .

Mode of Action

AMG 333 acts as a potent and selective blocker of the TRPM8 ion channel . It inhibits the binding of [125I]-CGRP to the human CGRP receptor with a Ki of 0.02 nM . It also exhibits full inhibition of CGRP-stimulated cAMP production with an IC50 of 2.3 nM in cell-based functional assays .

Biochemical Pathways

The TRPM8 ion channel, which AMG 333 targets, is part of the transient receptor potential (TRP) channel family. These channels are involved in various physiological processes, including the sensation of cold. By blocking the TRPM8 ion channel, AMG 333 can potentially alter these processes .

Pharmacokinetics

The pharmacokinetic profile of AMG 333 has been characterized in clinical studies . These studies have shown that AMG 333 has an effect on the cold pressor test (CPT)-induced increase in blood pressure after single oral doses in healthy subjects and subjects with migraines .

Result of Action

The molecular and cellular effects of AMG 333’s action primarily involve the inhibition of the TRPM8 ion channel. This inhibition can lead to a decrease in the sensation of cold . In addition, AMG 333 has been developed as a potential treatment for migraine, suggesting that its action may also have effects on pain pathways .

特性

IUPAC Name |

6-[[(S)-(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBYISWYMFIXOZ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)[C@H](C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336744 |

Source

|

| Record name | AMG-333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416799-28-4 |

Source

|

| Record name | AMG-333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What were the key challenges in developing AMG 333 and how did researchers overcome them?

A2: Early leads targeting TRPM8 faced challenges related to drug-like properties, specifically CYP3A4-induction liability and suboptimal pharmacokinetic profiles []. To address these issues, researchers explored a novel series of biarylmethanamide TRPM8 antagonists []. This exploration led to the discovery of AMG 333, which demonstrated an improved preclinical safety profile and suitable pharmacokinetic properties, enabling its advancement to clinical trials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)